1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a cyclopropyl group and a 3-phenylpropan-1-one moiety. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, is known for its metabolic stability and role in modulating pharmacokinetic properties.
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(11-8-15-5-2-1-3-6-15)23-12-4-7-16(14-23)13-18-21-20(22-25-18)17-9-10-17/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUQYCBYNWLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one represents a novel class of heterocyclic compounds that integrate oxadiazole and piperidine moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.38 g/mol. Its structure includes a cyclopropyl group attached to an oxadiazole ring and a piperidine moiety linked to a phenylpropane backbone.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 302.38 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of resistant strains of Candida auris and other pathogens .
- Anticancer Properties : The interaction of these compounds with specific molecular targets suggests potential anticancer activity. For example, some derivatives have been shown to induce apoptosis in cancer cell lines, highlighting their therapeutic potential .
- Neurological Effects : Piperidine derivatives are often investigated for their effects on the central nervous system. Certain compounds have been identified as muscarinic receptor agonists, which could have implications for treating neurological disorders .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as carbonic anhydrases, which are implicated in tumor progression .
- Receptor Modulation : The piperidine component may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition .
- Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to cell death .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Antifungal Activity Against Candida auris : A study synthesized novel piperidine derivatives and tested their antifungal activity against clinical isolates of C. auris, showing promising results with MIC values as low as 0.24 μg/mL .
- Anticancer Activity : Research on oxadiazole derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and membrane disruption .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective properties, showing potential in treating conditions like Alzheimer's disease by modulating cholinergic signaling pathways .
Chemical Reactions Analysis
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a key site for electrophilic and nucleophilic reactions due to its electron-deficient nature.
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Hydrolysis under acidic conditions (e.g., HCl) cleaves the oxadiazole ring, yielding intermediates such as 3-cyclopropyl-5-(piperidinemethyl)carboxamide .
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Nucleophilic substitution at the oxadiazole’s nitrogen occurs with alkyl halides, forming derivatives like 5-alkyl-1,2,4-oxadiazoles .
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation and acylation reactions, altering pharmacological properties.
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Alkylation with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .
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Acylation introduces steric bulk, potentially modulating target binding (e.g., acetylated derivatives in).
Ketone Functional Group Reactivity
The aryl ketone moiety undergoes reductions and condensations.
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Reduction with NaBH<sub>4</sub> converts the ketone to a secondary alcohol, altering polarity .
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Condensation with hydrazine forms hydrazones, useful for crystallography or bioactivity studies.
Cyclopropyl Ring Stability
The cyclopropyl group exhibits strain-driven reactivity under harsh conditions.
| Reaction Type | Conditions | Outcomes | References |
|---|---|---|---|
| Ring-Opening | H<sub>2</sub>/Pd-C, high pressure | Linear alkane derivatives | |
| Electrophilic Attack | Br<sub>2</sub>, CCl<sub>4</sub> | Brominated products |
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Hydrogenation opens the cyclopropyl ring, yielding a straight-chain alkane .
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Bromination adds across strained C-C bonds, forming dibromo derivatives .
Stability Under Environmental Conditions
Key Research Insights
Comparison with Similar Compounds
Heterocyclic Substituents
Backbone Variations
Functional Group Modifications
- Phenylpropanone vs. The methylsulfonyl group in enhances polarity and electrostatic interactions .
Triazole Analog ()
The triazole-containing compound (CAS 1343384-62-2) shares a piperidine backbone but replaces oxadiazole with a 1,2,4-triazole ring.
Hypothesized Property Comparisons
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, including cyclopropyl-oxadiazole formation, piperidine alkylation, and ketone coupling. Key steps:
- Cyclopropyl-oxadiazole synthesis : Use cyclopropylcarboxamide with hydroxylamine under reflux in ethanol, followed by dehydration .
- Piperidine alkylation : Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to reduce side products. Catalysts like KCO improve nucleophilic substitution efficiency .
- Coupling with 3-phenylpropan-1-one : Employ Buchwald-Hartwig amination or Pd-catalyzed cross-coupling for C–N bond formation .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer : Use a combination of:
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to assess purity .
- NMR (1H/13C) : Confirm piperidine methyl group integration (δ ~2.5–3.5 ppm) and oxadiazole ring protons (δ ~8.0–8.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 369.18) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in sealed containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .
- Emergency measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity in different assay systems?
- Answer :
- Validate assay conditions : Replicate experiments using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Structural analogs : Compare activity with derivatives lacking the cyclopropyl-oxadiazole group to isolate pharmacophoric contributions .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects or solvent interference (e.g., DMSO concentration ≤0.1%) .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Answer :
- Stress testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., oxadiazole ring hydrolysis) .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .
- Excipient screening : Test stabilizers like cyclodextrins or antioxidants (e.g., BHT) in formulation studies .
Q. How can computational modeling aid in predicting this compound’s pharmacokinetic properties?
- Answer :
- ADME prediction : Use software like Schrödinger’s QikProp to estimate logP (target: 2–3), Caco-2 permeability, and CYP450 inhibition .
- Docking studies : Simulate interactions with target proteins (e.g., GPCRs) using AutoDock Vina. Focus on the oxadiazole moiety’s hydrogen-bonding potential .
- QSAR analysis : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity using regression models .
Methodological Considerations for Experimental Design
Q. What are critical factors in designing dose-response studies for this compound?
- Answer :
- Dose range : Use 5–7 concentrations spanning IC/EC values (determined via preliminary MTT assays) .
- Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known receptor agonists/antagonists) .
- Replicates : Perform triplicate measurements to account for intra-assay variability .
Q. How should researchers address solubility challenges in in vitro assays?
- Answer :
- Solvent selection : Use DMSO for stock solutions (≤10 mM), diluted in assay buffer with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
- Sonication : Briefly sonicate (30 seconds at 40 kHz) to disperse aggregates .
- Alternative solvents : Test co-solvents like PEG-400 or ethanol if DMSO interferes with assays .
Data Contradiction Analysis Framework
Q. What steps should be taken when encountering discrepancies between computational predictions and experimental results?
- Answer :
- Re-validate models : Check force field parameters (e.g., AMBER vs. CHARMM) and ligand protonation states .
- Experimental replication : Repeat assays under identical conditions to rule out technical errors .
- Synchrotron/X-ray crystallography : Resolve 3D structures to confirm binding poses if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
